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Introduction

The indazole scaffold is a privileged bicyclic heteroaromatic system that constitutes the core of
numerous biologically active compounds. Its unique electronic properties and ability to
participate in various intermolecular interactions have made it a cornerstone in medicinal
chemistry. Indazole derivatives are known to exhibit a wide range of pharmacological activities,
including but not limited to, kinase inhibition for cancer therapy, and applications in neurology.
[1][2] This guide focuses on a specific, functionalized derivative, 6-bromo-1-methyl-1H-
indazol-5-ol, a molecule poised for further elaboration in drug discovery programs. The
strategic placement of the bromo, methyl, and hydroxyl groups offers multiple points for
chemical modification, making it a valuable building block for creating libraries of novel
compounds.

This document provides a comprehensive overview of the chemical properties, a proposed
synthetic pathway, and detailed experimental protocols for 6-bromo-1-methyl-1H-indazol-5-ol.
The methodologies are grounded in established chemical principles and data from closely
related analogues, offering a robust framework for researchers in organic synthesis and drug
development.
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Physicochemical and Spectroscopic Profile

While experimental data for 6-bromo-1-methyl-1H-indazol-5-ol is not extensively published,

we can predict its key properties based on its structure and data from analogous compounds.

Table 1: Predicted Physicochemical Properties

Property

Predicted
Valuel/lnformation

Rationale/Reference

Molecular Formula C8H7BrN20 Based on structure
Molecular Weight 229.06 g/mol Calculated from formula
Likely a solid at room Typical for substituted
Appearance _
temperature indazoles[3]
] ] Similar to related bromo-
Melting Point 170-180 °C ) o
indazole derivatives
Soluble in polar aprotic
B solvents (e.g., DMF, DMSO), General solubility for
Solubility

moderately soluble in alcohols

(e.g., methanol, ethanol)

functionalized heterocycles

GHS Classification

Warning: Harmful if swallowed

Based on the GHS
classification for the closely
related 6-bromo-1-methyl-1H-
indazole[4]

Spectroscopic Characterization

The structural elucidation of 6-bromo-1-methyl-1H-indazol-5-ol would rely on a combination

of spectroscopic techniques. Below are the expected spectral features, drawing parallels with

known indazole derivatives.[5][6]

e 1H NMR (in DMSO-d6):

o N-CH3: A singlet around 3.8-4.0 ppm.
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o Aromatic Protons: Two singlets in the aromatic region (approximately 7.0-8.0 ppm),
corresponding to the protons at the C4 and C7 positions. The exact chemical shifts will be
influenced by the electronic effects of the bromo and hydroxyl groups.

o OH: A broad singlet, the chemical shift of which will be concentration-dependent, likely
appearing downfield (>9.0 ppm).

o Indazole C3-H: A singlet around 8.0-8.2 ppm.
e 13C NMR (in DMSO-d6):
o N-CH3: A signal around 35-40 ppm.

o Aromatic and Heteroaromatic Carbons: Multiple signals in the range of 100-150 ppm. The
carbon bearing the bromine (C6) and the carbon bearing the hydroxyl group (C5) will have
characteristic chemical shifts.

e Mass Spectrometry (MS):

o The electron ionization (EI) or electrospray ionization (ESI) mass spectrum should show a
prominent molecular ion peak (M+) and an M+2 peak of nearly equal intensity, which is the
characteristic isotopic pattern for a compound containing one bromine atom.

* Infrared (IR) Spectroscopy:

o Abroad absorption band in the region of 3200-3500 cm-1, corresponding to the O-H
stretching of the hydroxyl group.

o C-H stretching bands in the aromatic region (around 3000-3100 cm-1) and aliphatic region
(for the methyl group, around 2850-2950 cm-1).

o C=C and C=N stretching vibrations within the indazole ring system in the 1400-1600 cm-1
region.

Proposed Synthesis Pathway

A robust and scalable synthesis is crucial for the utility of any chemical building block. Below is
a proposed multi-step synthesis for 6-bromo-1-methyl-1H-indazol-5-ol, starting from a
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commercially available material. This pathway is designed based on well-established
transformations in heterocyclic chemistry.[1][7]

6-Bromo-1-methyl-1H-indazol-5-ol

Bromo Group (C6)

Hydroxyl Group (C5)

Indazole Core

Potential Reaction:
Suzuki Coupling Buchwald-Hartwig Amination Heck Reaction Esterification Electrophilic Substitution

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. benchchem.com [benchchem.com]

2. chemimpex.com [chemimpex.com]

3. 4-Bromo-3-methyl-1H-indazole | 1159511-73-5 [sigmaaldrich.com]

4. 6-Bromo-1-methyl-1H-indazole | CBH7BrN2 | CID 22558675 - PubChem
[pubchem.ncbi.nim.nih.gov]

5. Buy 6-Bromo-3-methyl-1-tosyl-1H-indazole [smolecule.com]

© 2025 BenchChem. All rights reserved. 4/5 Tech Support


https://www.benchchem.com/pdf/Application_Note_Large_Scale_Synthesis_of_6_Bromo_1H_indazole.pdf
https://patents.google.com/patent/CN110452177A/en
https://www.benchchem.com/product/b1378883?utm_src=pdf-body-img
https://www.benchchem.com/product/b1378883?utm_src=pdf-custom-synthesis
https://www.benchchem.com/pdf/Application_Note_Large_Scale_Synthesis_of_6_Bromo_1H_indazole.pdf
https://www.chemimpex.com/products/19096
https://www.sigmaaldrich.com/KR/ko/product/ambeedinc/ambh2d6f7233?context=bbe
https://pubchem.ncbi.nlm.nih.gov/compound/6-Bromo-1-methyl-1H-indazole
https://pubchem.ncbi.nlm.nih.gov/compound/6-Bromo-1-methyl-1H-indazole
https://www.smolecule.com/products/s8836738
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1378883?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e 6. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-
tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with
Insilco Docking Study [jmchemsci.com]

e 7.CN110452177A - Akind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of
5- - Google Patents [patents.google.com]

 To cite this document: BenchChem. [6-bromo-1-methyl-1H-indazol-5-ol chemical properties].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1378883#6-bromo-1-methyl-1h-indazol-5-ol-
chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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